molecular formula C15H27N3O B8109494 13-(2-Methylpropyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one

13-(2-Methylpropyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one

Cat. No.: B8109494
M. Wt: 265.39 g/mol
InChI Key: KGSMVZSHQKCNNC-UHFFFAOYSA-N
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Description

13-(2-Methylpropyl)-3,9,13-triazadispiro[405635]tetradecan-4-one is a complex organic compound with a unique structure that includes multiple rings and nitrogen atoms

Preparation Methods

The synthesis of 13-(2-Methylpropyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one can be achieved through several synthetic routes. One common method involves the use of cyclization reactions, where the starting materials undergo a series of chemical transformations to form the desired spiro compound. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

13-(2-Methylpropyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. In medicine, it has potential as a therapeutic agent due to its unique structure and ability to interact with biological targets. Additionally, it may find applications in the industry as a precursor for the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 13-(2-Methylpropyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 13-(2-Methylpropyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one stands out due to its unique spiro structure and the presence of multiple nitrogen atoms. Similar compounds include tetradecane and other spiro compounds with different substituents. The uniqueness of this compound lies in its specific arrangement of atoms, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

13-(2-methylpropyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O/c1-12(2)9-18-10-14(3-6-16-7-4-14)15(11-18)5-8-17-13(15)19/h12,16H,3-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSMVZSHQKCNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2(CCNCC2)C3(C1)CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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